Urolinin
Description
Overview of G Protein-Coupled Receptors (GPCRs) in Biological Systems
G Protein-Coupled Receptors (GPCRs) represent the largest and most diverse superfamily of membrane proteins in the human genome, with approximately 800 members. news-medical.netahajournals.org These receptors are also known as seven-transmembrane domain receptors due to their characteristic structure, which consists of seven alpha-helices that span the cell membrane. news-medical.netahajournals.org GPCRs are integral to cellular communication, acting as intermediaries that detect a vast range of extracellular signals—such as hormones, neurotransmitters, ions, and photons—and transmit this information into the cell. nih.gov
The signaling process is initiated when an external ligand binds to the GPCR, causing a conformational change in the receptor. ahajournals.orgnih.gov This change allows the GPCR to interact with and activate heterotrimeric G proteins located on the inner surface of the cell membrane. ahajournals.orgnih.gov Upon activation, the G protein splits into its constituent subunits (Gα and Gβγ), which then modulate the activity of downstream effector enzymes or ion channels. ahajournals.orgnih.gov This cascade of events leads to the generation of intracellular second messengers, ultimately resulting in a specific cellular response. ahajournals.org
Given their ubiquitous nature and critical role in nearly every aspect of human physiology, from sensory perception to immune regulation, GPCRs are implicated in numerous diseases. news-medical.netahajournals.orgnih.gov Consequently, they are major targets for therapeutic drug development, with approximately 30% of all FDA-approved drugs acting on these receptors. ahajournals.orgnih.gov
The Urotensin II (U-II) Peptide Hormone and Its Receptor (UT/U-IIR)
Urotensin II (U-II) is a cyclic peptide hormone recognized as the most potent endogenous vasoconstrictor identified to date. nih.govwikipedia.orgphysiology.org First isolated from fish, its mammalian counterpart and specific receptor were later identified, sparking significant interest in its physiological roles. nih.govnih.gov The human U-II peptide is composed of 11 amino acids. wikipedia.orgacs.orgnih.gov A critical structural feature for its biological activity is a cyclic hexapeptide sequence (-Cys-Phe-Trp-Lys-Tyr-Cys-) formed by a disulfide bond. wikipedia.orgnih.gov
U-II exerts its effects by binding to a specific G protein-coupled receptor known as the urotensin receptor (UT), also identified as GPR14. physiology.orgnih.govwikipedia.org The UT receptor is a class A, rhodopsin-like GPCR that is 386 amino acids long. physiology.orgwikipedia.org Upon activation by U-II, the UT receptor primarily couples to the Gαq11 G protein. nih.govwikipedia.org This interaction initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to an increase in intracellular calcium levels, which is a key mechanism for its vasoconstrictor effects. nih.govwikipedia.orgwikipedia.org
The urotensinergic system comprises two known endogenous peptide ligands that bind to the UT receptor: Urotensin II (U-II) and Urotensin II-Related Peptide (URP). nih.gov
Urotensin II (U-II): As the primary ligand, U-II is a potent vasoconstrictor and is widely distributed in various tissues, including the cardiovascular system, brain, spinal cord, and kidney. nih.govnih.govwikipedia.org Its structure, particularly the cyclic C-terminal hexapeptide core, is highly conserved across species and is essential for receptor binding and activation. wikipedia.orgnih.govnih.gov The Trp-Lys-Tyr sequence within this core is considered a key determinant of its bioactivity. nih.govnih.gov Elevated plasma levels of U-II have been associated with several cardiovascular and metabolic diseases, including heart failure, hypertension, renal failure, and diabetes. nih.govnih.gov
Urotensin II-Related Peptide (URP): URP is a paralog of U-II that also acts as an endogenous agonist for the UT receptor. wikipedia.org It shares the characteristic cyclic bioactive core with U-II. unina.it While URP is found in many of the same tissues as U-II, its concentration is generally lower, with a notable exception in human reproductive tissues where URP levels are significantly higher. wikipedia.org URP demonstrates high potency and binding affinity for the UT receptor, and its administration can lead to significant physiological effects, such as long-lasting hypotension in animal models. physiology.org The existence of two endogenous ligands suggests a functional selectivity, where U-II and URP might trigger distinct signaling patterns and physiological outcomes. unina.itinrs.ca
| Feature | Urotensin II (U-II) | Urotensin II-Related Peptide (URP) |
|---|---|---|
| Structure | 11-amino acid cyclic peptide in humans. wikipedia.orgacs.orgnih.gov | 8-amino acid peptide, shares the cyclic hexapeptide core with U-II. unina.it |
| Key Bioactive Motif | Cyclic Cys-Phe-Trp-Lys-Tyr-Cys sequence. wikipedia.orgnih.gov | Cyclic Cys-Phe-Trp-Lys-Tyr-Cys sequence. unina.it |
| Primary Function Noted | Potent vasoconstriction. nih.govphysiology.orgwikipedia.org | Functional UT receptor agonist, can induce hypotension. physiology.org |
| Tissue Distribution | Widely distributed, including cardiovascular and central nervous systems. wikipedia.orgnih.gov | Largely co-localized with U-II, but at lower levels except in reproductive tissues. wikipedia.org |
The urotensinergic system exhibits remarkable functional diversity, playing regulatory roles in numerous organ systems. Its widespread expression in the brain, spinal cord, heart, blood vessels, kidney, and endocrine tissues points to its involvement in a broad range of physiological processes. wikipedia.orgphysiology.orgnih.gov
Key functions include:
Cardiovascular Regulation: The most studied role of the urotensinergic system is in the cardiovascular system. U-II is a potent vasoconstrictor, but its effects can vary depending on the vascular bed and species, sometimes causing vasodilation. nih.govnih.gov The system is implicated in cardiomyocytic hypertrophy (growth of heart muscle cells), cardiac fibrosis, and the regulation of blood pressure. wikipedia.orgwikipedia.org Elevated levels of U-II are linked to conditions like heart failure and hypertension. nih.govnih.gov
Central Nervous System Activity: In the central nervous system, U-II and its receptor are found in areas that control stress, sleep, and motor functions. wikipedia.org For instance, injection of U-II into specific brain regions in rats has been shown to increase REM sleep episodes. wikipedia.org It has also been linked to stress-related behaviors. wikipedia.org
Metabolic and Renal Functions: The system influences metabolic processes and kidney function. wikipedia.org It has been shown to inhibit insulin (B600854) secretion from the pancreas and affect sodium transport and glucose metabolism in the kidneys. wikipedia.org
This functional complexity suggests that the urotensinergic system is a critical homeostatic regulator, and its dysregulation can contribute to the pathophysiology of many diseases. bohrium.comresearchgate.net
Rationale for Synthetic U-II Receptor Ligand Development
The significant involvement of the urotensinergic system in human pathophysiology has made it an attractive target for drug development. physiology.orgnih.gov However, effectively modulating this system requires the creation of specific molecular tools. The development of synthetic ligands, including both agonists and antagonists, is crucial for dissecting the system's complex roles and validating the UT receptor as a therapeutic target. nih.govnih.gov
Despite its therapeutic potential, targeting the urotensinergic system has proven challenging. nih.gov The delineation of its precise roles has been hindered by a lack of potent and selective antagonists. bohrium.comresearchgate.netnih.gov For example, Palosuran (B1678358), the only UT receptor antagonist to reach clinical trials for diabetic nephropathy, showed limited efficacy in humans, partly due to its low antagonist potency. nih.govnih.gov
Several factors contribute to these challenges:
Functional Selectivity: The two endogenous ligands, U-II and URP, may stabilize different receptor conformations, leading to distinct biological effects. unina.it This means that a simple antagonist might not block all relevant pathological signaling, necessitating the development of more sophisticated modulators. nih.gov
Interspecies Variability: The responses to urotensinergic ligands can differ significantly between species, making it difficult to translate findings from animal models to humans. nih.govnih.gov
System Complexity: The discovery of intracellular UT receptors suggests that biological responses are not only initiated at the cell surface but may involve complex integration of extracellular and intracellular signaling pathways. bohrium.comresearchgate.net Furthermore, the UT receptor can form heterodimers with other receptors, such as the angiotensin II type 1 receptor, creating unique signaling platforms that differ from the individual receptors. nih.gov
These complexities highlight the need for highly specific and potent research tools to unravel the system's intricate mechanisms. nih.gov
While much effort has focused on developing antagonists, the creation of potent and selective agonists is equally important for research. nih.gov Such agonists serve as invaluable tools to activate the UT receptor under controlled conditions, allowing researchers to study its downstream signaling pathways, physiological functions, and role in disease models.
In this context, the development of Urolinin (B1150187) represents a significant advancement. acs.orgnih.gov this compound is the first identified high-potency linear peptidic agonist for the U-II receptor. acs.orgnih.gov Unlike the native U-II peptide, which has a cyclic structure stabilized by a disulfide bridge, this compound is a short, linear peptide variant (nWWK-Tyr(3-NO2)-Abu). acs.orgnih.gov Its development was the result of a systematic structure-activity relationship study of U-II, which aimed to understand the key structural features required for receptor activation. nih.gov
This compound is a critical research tool for several reasons:
High Potency: It activates the UT receptor at low nanomolar concentrations, making it a powerful probe for studying receptor function. acs.org
Improved Metabolic Stability: As a linear peptide with non-natural amino acids, this compound shows significantly enhanced stability compared to the native U-II, which is crucial for experimental applications. acs.org
Structural Simplicity: Its linear nature provides a simpler model for studying ligand-receptor interactions compared to the more complex cyclic structure of U-II, potentially aiding in the design of future modulators. acs.org
| Property | This compound | Human Urotensin-II (U-II) |
|---|---|---|
| Structure | Linear Hexapeptide Analogue. acs.org | Cyclic Undecapeptide. nih.gov |
| Potency (EC₅₀) | 4.75 nM. acs.org | Potency is high, serves as the natural ligand benchmark. |
| Metabolic Stability (t₁/₂) | 1319 min (6.3-fold higher than U-II). acs.org | Approximately 210 min (calculated from this compound's relative stability). acs.org |
By providing a stable and potent way to activate the UT receptor, this compound and similar synthetic agonists enable deeper investigation into the structural and functional dynamics of the urotensinergic system. acs.org
Properties
Molecular Formula |
C45H55N11O11 |
|---|---|
Molecular Weight |
926.001 |
Appearance |
Solid powder |
Synonyms |
Urolinin; nWWK-Tyr(3-NO2)-Abu.; (2S,5S,8S,11S,14S,17R)-11,14-bis((1H-indol-3-yl)methyl)-17,19-diamino-8-(4-aminobutyl)-2-ethyl-5-(4-hydroxy-3-nitrobenzyl)-4,7,10,13,16,19-hexaoxo-3,6,9,12,15-pentaazanonadecanoic acid |
Origin of Product |
United States |
Discovery and Characterization of Urolinin
Historical Context of U-II Analog Design
The journey to develop compounds like Urolinin (B1150187) is rooted in the extensive study of the urotensinergic system. The central components of this system are the urotensin-II (U-II) peptide and its corresponding G protein-coupled receptor, the urotensin-II receptor (U-IIR), formerly known as GPR14. acs.orgnih.govwikipedia.org
U-II was first isolated from the urophysis of the goby fish and was later identified in mammals, including humans. wikipedia.orgphysiology.org Human U-II is a cyclic peptide composed of 11 amino acids. acs.orgunina.it It is recognized as the most potent endogenous vasoconstrictor identified to date. wikipedia.orgphysiology.org The significant physiological effects of U-II, which also include cell proliferation and inotropic actions, established the U-II system as a major target for medicinal chemistry research, particularly in the context of cardiovascular diseases. acs.orgnih.gov
Early structure-activity relationship (SAR) studies were critical in guiding the design of U-II analogs. These studies revealed that the biological activity of U-II peptides from various species is largely determined by a C-terminal cyclic hexapeptide sequence: Cys-Phe-Trp-Lys-Tyr-Cys. nih.gov Within this core structure, the Trp-Lys-Tyr motif was identified as the key determinant for bioactivity. nih.gov Consequently, this cyclic core became the primary template for the development of synthetic analogs, leading to the creation of both receptor agonists and antagonists. nih.gov The design of these analogs also drew upon the structural similarities between U-II and another peptide hormone, somatostatin. acs.orgphysiology.org
Identification of this compound as a Linear Peptidic Urotensin-II Receptor Agonist
The discovery of this compound was a direct outcome of a systematic and comprehensive investigation into the structural requirements for U-IIR activation. nih.gov Researchers embarked on an extensive SAR study by creating a complete permutation library of 209 variants of the U-II peptide. nih.gov In this library, each amino acid position of U-II was systematically substituted with one of the other 19 proteinogenic amino acids. nih.gov This allowed for the creation of a detailed substitution map, clarifying the specific side chain characteristics necessary for receptor activation. nih.gov
Building on these findings, the research team then synthesized 33 additional short and linear U-II variants, ranging from three to eight amino acids in length and incorporating non-natural amino acids. acs.orgnih.gov This strategic effort led to the identification of the first high-potency linear analogues of U-II. acs.org Among these, this compound, with the chemical structure nWWK-Tyr(3-NO2)-Abu, emerged as the first-in-class linear peptidic U-II receptor agonist. acs.orgnih.gov This was a significant breakthrough, as previous potent agonists relied on the cyclic structure conferred by a disulfide bridge.
Initial Assessment of Agonistic Activity and Potency
The agonistic activity of this compound was initially evaluated using a cell-based, high-throughput fluorescence calcium mobilization assay. nih.gov This method measures the increase in intracellular calcium concentration, a key signaling event that occurs upon the activation of the U-IIR, which is coupled to the Gq protein. wikipedia.orgnih.gov
The assessment demonstrated that this compound possesses a potent agonistic activity at the U-II receptor, exhibiting a low nanomolar potency. acs.orgnih.gov In addition to its high potency, this compound was also found to have improved metabolic stability, a crucial characteristic for the development of therapeutic peptides. acs.orgnih.gov The development of this compound and its related linear agonists is considered a foundational step toward creating orally available agonists for the urotensin-II receptor. acs.org
Table 1: this compound Activity Data
| Compound | Activity Metric | Value | Assay Type |
| This compound | pEC50 | 8.3 guidetopharmacology.org | Calcium Mobilization Assay nih.gov |
Chemical Synthesis and Analog Generation
Methodologies for Peptidic Synthesis of Urolinin (B1150187)
The production of complex peptides like this compound typically employs established synthetic techniques, with a strong emphasis on optimization to achieve high purity and yield.
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone methodology for the chemical synthesis of peptides such as this compound. idrblab.netnih.gov This technique involves anchoring the C-terminal amino acid to an insoluble polymeric resin, allowing for the sequential addition of protected amino acids in a stepwise manner. The most commonly utilized strategy for therapeutic peptide synthesis is the Fmoc (9-fluorenylmethoxycarbonyl)/tBu (tert-butyl) protecting-group strategy. idrblab.net Each cycle in SPPS involves deprotection of the α-amino group of the resin-bound peptide, followed by coupling with the next protected amino acid using activating reagents. nih.gov After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all protecting groups are simultaneously removed, typically under acidic conditions. This approach facilitates the use of excess reagents, which can be easily removed by filtration and washing of the solid support, thereby driving reactions to completion and simplifying purification.
Optimization of synthetic pathways for peptides like this compound is crucial for enhancing efficiency, yield, and purity. Key aspects of optimization in SPPS include the careful selection of coupling reagents and conditions to ensure complete peptide bond formation while minimizing side reactions such as epimerization. idrblab.net Solvent systems, reaction temperatures, and agitation methods are also critical parameters that are fine-tuned to improve reaction kinetics and solubility of intermediates. idrblab.netnih.gov Post-synthesis, advanced purification techniques, such as preparative High-Performance Liquid Chromatography (HPLC), are indispensable for isolating the desired peptide from truncated sequences, deleted peptides, and other impurities. Continuous improvements in linker technology, protecting groups, and resin types have expanded the feasibility of synthesizing longer and more complex peptides. idrblab.net
Design and Synthesis of this compound Variants and Analogs
The design and synthesis of this compound variants and analogs are driven by the objective of improving pharmacological properties, such as potency, selectivity, and metabolic stability.
The strategic incorporation of non-proteinogenic amino acids is a significant approach in the design of this compound and its analogs. Non-proteinogenic amino acids are amino acids that are not among the 20 (or 22, including selenocysteine (B57510) and pyrrolysine) genetically encoded amino acids typically incorporated into proteins during translation. This compound itself exemplifies this strategy by including Tyr(3-NO2) (3-nitrotyrosine) and Abu (alpha-aminobutyric acid) in its sequence. wikipedia.orgacs.orgmedchemexpress.comcenmed.com The rationale behind introducing such non-canonical amino acids often includes enhancing metabolic stability against proteolytic degradation, modulating receptor affinity and selectivity, improving bioavailability, or introducing specific structural constraints. medchemexpress.comcenmed.com Their integration into peptide sequences requires specialized synthetic protocols within the SPPS framework to ensure proper coupling and minimal side reactions.
A key strategy in the development of this compound involved the creation of shorter linear peptides. Systematic structure-activity relationship (SAR) studies of Urotensin-II led to the synthesis of numerous U-II variants, including "33 further short and linear U-II variants from eight to three amino acids in length." acs.orgmedchemexpress.comcenmed.com This approach aims to identify minimal pharmacophores or active core sequences responsible for biological activity, potentially leading to smaller, more synthetically accessible, and often more selective analogs. This compound, a linear hexameric peptide, emerged from these efforts as a potent U-IIR agonist, demonstrating that linearization and truncation can yield compounds with favorable properties. wikipedia.orgacs.orgmedchemexpress.com
Beyond the incorporation of non-proteinogenic amino acids and peptide shortening, various other structural modifications are employed to enhance the properties of this compound analogs. For instance, while Urotensin-II is a cyclic peptide, this compound is a linear analog, a significant structural modification that contributes to its improved metabolic stability. wikipedia.orgacs.orgmedchemexpress.comcenmed.com Other modifications explored in the context of U-II receptor ligands include N-methylation of amide bonds, which can increase metabolic stability and influence conformational preferences, thereby impacting receptor binding and functional selectivity. cenmed.com Cyclization, the formation of disulfide bridges, or the introduction of other backbone constraints are also common strategies to rigidify the peptide structure, potentially leading to increased potency and selectivity by locking the peptide into its bioactive conformation. cenmed.com These modifications collectively aim to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low membrane permeability, thereby improving their therapeutic potential. idrblab.net
Structure Activity Relationship Sar Analysis of Urolinin
Elucidation of Key Amino Acid Positions for U-IIR Activation
The activation of the Urotensin-II Receptor (U-IIR) by peptidic agonists like Urolinin (B1150187) is highly dependent on specific amino acid residues and their characteristics. Comprehensive SAR studies have shed light on the critical positions within the peptide sequence that dictate receptor binding and activation. idrblab.netwikipedia.org
Systematic Permutation Libraries and Activity Screening
A systematic approach involving the generation and screening of peptide libraries has been instrumental in mapping the U-II receptor activation profile. A complete substitution map for U-II receptor activation was generated by creating a permutation library of 209 U-II variants. idrblab.netwikipedia.org This library contained single substitution variants where each of the 11 positions in the human U-II peptide was systematically exchanged for one of the other 19 natural amino acids. idrblab.net
Receptor activation was quantitatively assessed using a cell-based high-throughput fluorescence calcium mobilization assay in HEK293A cells overexpressing the human U-II receptor. idrblab.netwikipedia.org This method allowed for the detailed analysis of how each amino acid substitution impacted the agonist's ability to activate the receptor, which is known to activate Gαq-phospholipase Cβ signaling pathways, leading to increased intracellular calcium concentrations. nih.gov
The systematic screening revealed varying degrees of importance for different amino acid positions. As anticipated, the exchange of exocyclic amino acids, specifically Glu1, Thr2, Pro3, Asp4, and Val11, generally proved less critical for U-IIR activation compared to substitutions within the endocyclic region of the U-II peptide. idrblab.net This highlights the pivotal role of the cyclic core of U-II in receptor interaction.
An illustrative example of such screening data is presented in Table 1, showing the impact of select amino acid substitutions on U-IIR activation, measured as EC50 (nM).
Table 1: Impact of Select Amino Acid Substitutions on U-IIR Activation (Hypothetical Data)
| Peptide Variant | Substituted Position | Original Amino Acid | Substituted Amino Acid | EC50 (nM) |
| This compound | - | - | - | 4.75 |
| Variant A | 5 | Trp | Ala | >1000 |
| Variant B | 8 | Lys | Arg | 6.2 |
| Variant C | 10 | Tyr | Phe | 12.5 |
| Variant D | 11 | Val | Gly | 8.9 |
| Variant E | 7 | Cys | Ser | >10000 |
Influence of Side Chain Characteristics on Receptor Interaction
Furthermore, the nature of side chains at specific receptor binding sites can determine the type and strength of molecular interactions, such as hydrogen bonding, hydrophobic contacts, and salt bridges. nih.gov For instance, hydrophobic interactions are frequently observed in protein-ligand complexes, often involving aliphatic or aromatic carbons from the ligand and residues like leucine, valine, isoleucine, and alanine (B10760859) in the receptor. nih.gov Conversely, charged residues, such as arginine, can form strong hydrogen bonds or salt bridges with complementary charged groups on the ligand. nih.gov The specific side chains of residues within the receptor's binding pocket can also play a direct role in G-protein coupling, as demonstrated in studies of muscarinic receptors where certain tyrosine and arginine residues were found to contact G-proteins through specific side chain interactions. guidetopharmacology.org
Determinants of Agonistic Efficacy and Selectivity
Agonistic efficacy and selectivity are critical parameters in drug discovery, defining how potently and specifically a compound activates its target receptor. This compound stands out as a U-IIR agonist due to its low nanomolar potency, with an EC50 of 4.75 nM, and its improved metabolic stability, reported to be 1319 minutes, which is 6.3-fold higher than that of wild-type U-II. cenmed.com This enhanced stability contributes to its sustained biological activity.
The SAR of agonists, including this compound, dictates their selectivity and efficacy by influencing how they interact with the receptor's binding site. nih.gov Modifications to the chemical structure, particularly side chain characteristics, can modulate both potency and selectivity. For example, in other receptor systems, altering the bulkiness of alkyl groups on the amino group or introducing specific substitutions on the α-carbon can affect potency and shift selectivity towards different receptor subtypes. nih.gov While specific data on this compound's selectivity against other receptors is not detailed in the provided context, its classification as a Urotensin-II Receptor Agonist implies a degree of selectivity for U-IIR. The structural features that contribute to this compound's high potency and metabolic stability are likely rooted in its specific amino acid sequence and the strategic incorporation of non-natural amino acids, such as Tyr(3-NO2) and Abu, which may confer resistance to enzymatic degradation while maintaining optimal receptor interaction. idrblab.netwikipedia.org
Conformational Requirements for U-II Receptor Binding
Studies on U-II have emphasized the importance of its endocyclic amino acids and the existence of a ring structure for receptor activation. idrblab.net While this compound is a linear peptidic U-II agonist, its design likely incorporates structural elements or adopts a conformation that mimics the essential features of the native cyclic U-II required for U-IIR binding. The transition from a cyclic U-II to a linear this compound, while maintaining high potency, suggests that the critical pharmacophoric elements are preserved or optimally presented in the linear form.
The precise fit between a ligand and its receptor often involves subtle protein conformational adaptations. For instance, the "collapsed pocket" conformation of an unliganded receptor can undergo significant remodeling upon ligand binding to achieve an "open pocket" conformation conducive to interaction. This dynamic interplay ensures optimal engagement and subsequent signal transduction. The U-II/U-IIR interaction model, which serves as a template for extended modeling approaches, aims to elucidate these structural rearrangements in the receptor induced by this compound binding. idrblab.net Further structural and functional data, potentially from techniques like NMR spectroscopy, would be required to fully determine the consequences of the linear structure and amino acid substitutions on this compound's secondary structure and its induced conformational changes in the U-IIR. idrblab.net
Molecular Mechanisms of Urolinin Urotensin Ii Receptor Interaction
Receptor Binding Kinetics and Thermodynamics
The interaction of Urolinin (B1150187) with the Urotensin II receptor (UTR), also known as GPR14, is a critical aspect of its pharmacological profile. Understanding the kinetics and thermodynamics of this binding is essential for elucidating its agonistic properties.
This compound exhibits low nanomolar potency as a UTR agonist medkoo.comacs.orgnih.govresearchgate.net. This potency is typically determined through competitive binding assays, which measure the ability of a compound to displace a known radiolabeled or fluorescent ligand from the receptor. For instance, studies on Urotensin II (U-II) itself have shown high affinity, with an IC50 of 0.7 nM for a photoreactive U-II analogue in COS-7 cells nih.gov.
Competitive binding assays often utilize human recombinant U-II labeled with a fluorescent tracer, such as europium (Eu-UII), to determine IC50 values. For example, the IC50 of U-II in such assays has been reported around 2.76 nM nih.gov. Similarly, known high-affinity UTR antagonists like palosuran (B1678358) and SB657510 demonstrate IC50 values in the low nanomolar range in these assays nih.gov. This compound's reported EC50 of 4.75 nM underscores its potent agonistic activity at the UTR medkoo.com.
Table 1: Representative Binding Affinities and Potencies
| Compound | Assay Type | Receptor Species | Value (nM) | Reference |
| This compound | Agonist (EC50) | UTR | 4.75 | medkoo.com |
| Urotensin II | Competitive Binding (IC50) | Human UTR | 2.76 | nih.gov |
| Palosuran | Competitive Binding (IC50) | Human UTR | 23.6 | nih.gov |
| SB657510 | Competitive Binding (IC50) | Human UTR | 73.4 | nih.gov |
| [Bz-Phe(6)]U-II | Competitive Binding (IC50) | Rat UTR | 0.7 | nih.gov |
The Urotensin II receptor (UTR) is a class A rhodopsin family G protein-coupled receptor (GPCR) wikipedia.orgacs.org. Characterization of the this compound-UTR complex formation involves understanding the structural determinants of binding. Homology modeling, often using the crystal structure of bovine rhodopsin as a template, has been employed to construct models of the human UTR to elucidate molecular recognition acs.org.
Ligand docking studies, including those with endogenous ligands like Urotensin II (U-II) and Urotensin II-related peptide (URP), provide insights into how these peptides interact with the receptor nih.gov. It is generally hypothesized that peptidic ligands bind to the extracellular side of the transmembrane bundle of GPCRs researchgate.net. Mutagenesis studies and photoaffinity labeling techniques have been instrumental in identifying specific amino acid residues within the UTR that are crucial for ligand interaction. For instance, methionine residues 184 and/or 185 in the fourth transmembrane domain of the U-II receptor have been shown to interact with position 6 of U-II nih.gov. The conserved cyclic hexapeptide core (CFWKYC) of U-II is recognized as essential for its biological activity and interaction with the UTR, with the disulfide bridge playing a critical structural role researchgate.netfrontiersin.orgresearchgate.net.
Signal Transduction Pathways Activated by this compound
Upon binding of this compound to the Urotensin II receptor, a cascade of intracellular signaling events is initiated, characteristic of G protein-coupled receptor activation.
A hallmark of UTR activation is the mobilization of intracellular calcium. This compound, as an agonist, triggers receptor activation measurable through cell-based high-throughput fluorescence calcium mobilization assays acs.orgnih.gov. Activation of the UTR by U-II typically leads to increased inositol (B14025) phosphate (B84403) turnover and a rise in intracellular Ca2+ nih.gov. Studies have shown that U-II induces a dose-dependent increase in cytosolic Ca2+ concentrations ([Ca2+]i) in cells such as human aortic endothelial cells nih.gov. In rat aorta smooth muscle cells, U-II elicits a transient increase in [Ca2+]i, followed by a sustained phase often superimposed with rhythmic oscillations researchgate.net. This calcium mobilization is largely consistent with Gq/G11 protein coupling guidetopharmacology.org. The ability of UTR antagonists, such as palosuran, to inhibit U-II-induced calcium mobilization further confirms this signaling pathway psu.edu.
Table 2: this compound's Metabolic Stability
| Parameter | Value | Unit | Reference |
| Metabolic Stability | 1319 | min | medkoo.com |
| Fold higher than U-II | 6.3-fold | - | medkoo.com |
The Urotensin II receptor (UTR) primarily couples to Gαq/Gα11 proteins, which in turn activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequently, increased intracellular calcium wikipedia.orgnih.govguidetopharmacology.orgwikipedia.org. However, UTR signaling is not limited to Gq/G11. Evidence suggests that Urotensin-II-mediated signal transduction, particularly ERK activation, can be sensitive to pertussis toxin, indicating a potential role for Gi/o protein coupling as well guidetopharmacology.org.
Furthermore, UTR activation can also promote beta-arrestin translocation, an important mechanism for receptor desensitization and the initiation of G protein-independent signaling pathways wikipedia.org. The concept of biased agonism is particularly relevant to the UTR, where different ligands can selectively activate distinct signaling pathways (e.g., G protein-dependent versus beta-arrestin recruitment) researchgate.net. For instance, the two endogenous ligands, Urotensin II (U-II) and Urotensin II-related peptide (URP), have been shown to elicit distinct effects on transcriptional activity, cell proliferation, and myocardial contractile activities, supporting the notion of biased agonism at the UTR nih.gov. This biased signaling, involving preferences for G protein subtypes and beta-arrestin, can significantly influence the cellular responses dictated by the receptor researchgate.net. Studies have also indicated that a gradient concentration of U-II can recruit Gαi/o and Gα13 couplings in a spatiotemporal manner, influencing chemotaxis nih.gov.
Beyond the initial G protein coupling and calcium mobilization, this compound's activation of the UTR leads to the activation of several downstream cellular signaling cascades. Key pathways mediated by the Urotensin-II/UTR system include the RhoA/ROCK pathway, the Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK1/2, p38, and JNK), and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway nih.govresearchgate.net.
Activation of the UTR by U-II has been shown to activate MAPK pathways and induce phosphorylation of CaMKII in ventricular myocytes plos.orgle.ac.uk. Specifically, U-II increases ERK phosphorylation in these cells plos.org. Inhibition of ERK1/2, p38, and CaMKII has been demonstrated to completely block U-II-induced hypertrophy, highlighting the importance of these pathways in the cellular response plos.orgle.ac.uk. The UTR stimulation by U-II can also lead to the activation of MAPK1/3 and MAPK14 through the tyrosine phosphorylation of epidermal growth factor receptors (EGFRs) nih.gov. Additionally, the U-II system is implicated in immune responses, contributing to the activation of cytokine expression and the promotion of immune cell infiltration nih.gov.
Computational Modeling and Simulation of Urolinin
Homology Modeling of the Human Urotensin-II Receptor
The precise three-dimensional crystal structure of the human urotensin-II receptor (UTR), also known as UTS2R, has not been fully resolved experimentally. researchgate.netnih.govkoreascience.kr This necessitates the use of computational techniques like homology modeling to generate a structural model. Homology modeling constructs a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein, which serves as a template. researchgate.netnih.gov
Early models of the urotensin-II receptor were constructed using the crystal structure of bovine rhodopsin as a template, given that both are G-protein-coupled receptors (GPCRs). nih.govresearchgate.net Other studies have utilized the crystal structure of the human delta opioid receptor as the template. researchgate.netkoreascience.kr A significant challenge in these approaches is the low sequence identity between the UTR and the available templates, which can impact the accuracy of the resulting model. researchgate.net
To enhance the reliability of the models, more advanced strategies have been employed, including multi-template modeling and threading. nih.govnih.gov Multi-template approaches combine information from several related structures to build a more accurate consensus model. nih.gov For instance, one modeling effort for the UTR evaluated and chose eight different templates to model the various helical regions of the receptor. nih.gov The quality and validity of the generated 3D models are typically assessed using tools like Ramachandran plots, which evaluate the stereochemical quality of the protein structure. nih.gov
Table 1: Examples of Templates Used in Homology Modeling of the Human Urotensin-II Receptor
| Template Protein | PDB ID | Reference |
|---|---|---|
| Bovine Rhodopsin | 1U19 | nih.govnih.gov |
| Human Delta Opioid Receptor | 4N6H | researchgate.netnih.gov |
| Multiple Templates for Helices | 4EJ4, 4EA3, 4MBS, etc. | nih.gov |
Molecular Docking Studies of Urolinin (B1150187) and Analogs
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, such as this compound) when bound to a second (the receptor, UTR) to form a stable complex. nih.govnih.gov This technique is crucial for understanding the structural basis of receptor activation and was used to complement the structure-activity relationship studies that led to the development of this compound. nih.gov
Docking studies on the modeled UTR have identified a putative binding site located within the transmembrane (TM) helices, specifically among TM-III, TM-IV, TM-V, TM-VI, and TM-VII, as well as the extracellular loops EL-II and EL-III. core.ac.uk Structure-activity relationship and modeling studies of the native ligand, urotensin-II (U-II), and its analogs have pinpointed several key amino acid residues within the receptor that are critical for binding and activation.
A crucial interaction for agonist activity involves the lysine residue of the ligand (Lys-8 in U-II) and an aspartic acid residue (Asp130) in the third transmembrane helix (TM3) of the UTR. nih.gov The core pharmacophore of U-II, which is essential for receptor recognition and activation, consists of the Trp-7, Lys-8, and Tyr-9 residues within its cyclic structure. core.ac.uk These key residues are also present in the core sequence of the linear agonist this compound (nWWK -Tyr(3-NO2)-Abu), suggesting it engages the receptor in a similar manner. nih.gov
Table 2: Key Interacting Residues in the Urotensin-II Receptor Binding Pocket
| Receptor Residue | Location | Interacting Ligand Residue | Interaction Type | Reference |
|---|---|---|---|---|
| Asp130 | TM3 | Lysine (e.g., Lys-8 of U-II) | Ionic Interaction | nih.gov |
| Multiple | TM Helices / Extracellular Loops | Phenylalanine, Tryptophan, Tyrosine | Hydrophobic, Hydrogen Bonding | nih.govcore.ac.uk |
Molecular docking simulations predict the specific binding pose, or orientation, of a ligand within the receptor's active site. These predictions help to explain the differences in biological activity between various compounds. For example, computational studies have revealed that potent agonists and antagonists of the UTR, such as P5U and urantide, adopt distinct binding modes, which accounts for their opposite pharmacological effects. nih.gov The development of this compound was similarly guided by computational studies that explored how linear peptide variants could effectively orient themselves within the binding pocket to activate the receptor. nih.gov The docking poses help visualize the specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex, providing a rationale for the observed structure-activity relationships. nih.govresearchgate.net
Molecular Dynamics Simulations of Receptor-Ligand Complexes
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For the UTR, MD simulations serve two primary purposes: to refine the initial homology models of the receptor and to assess the stability and dynamics of the receptor-ligand complex. nih.govcore.ac.uk
Once a ligand like this compound is docked into the UTR model, MD simulations are performed to observe the behavior of the complex in a simulated physiological environment. These simulations can confirm the stability of the predicted binding pose. core.ac.uk A stable interaction is often characterized by a low root-mean-square deviation (RMSD) of the ligand and key receptor residues over the course of the simulation. nih.gov Furthermore, MD studies of the native ligands U-II and urotensin-II-related peptide (URP) in solution have shown that they exist as an equilibrium of "open" and "folded" conformations. nih.govport.ac.uk This inherent flexibility suggests that the receptor may not require a rigidly constrained cyclic structure for activation, providing a strong rationale for the successful design of potent, linear agonists like this compound. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the biological activity or physicochemical properties of compounds based on their chemical structures. mdpi.comnih.gov These in silico tools are valuable for prioritizing the synthesis of new analogs, thereby reducing the time and cost associated with drug discovery. mdpi.com
A QSAR/QSPR study for this compound analogs would involve several steps. First, a dataset of this compound analogs with experimentally measured biological activities (e.g., EC50 or IC50 values) would be compiled. Next, a variety of molecular descriptors—numerical values that characterize the chemical structure, such as physicochemical properties (e.g., lipophilicity, molecular weight), electronic properties (e.g., ionization potential), and topological indices—are calculated for each analog. nih.govnih.gov
Finally, statistical methods, such as multiple linear regression or machine learning algorithms like genetic function approximation, are used to build a mathematical equation that correlates the descriptors with the observed activity. nih.govresearchgate.net The resulting model's predictive power is rigorously validated using internal and external test sets of compounds not used in model generation. nih.gov While a specific QSAR model for this compound analogs is not yet published, the methodology has been successfully applied to other ligand classes, demonstrating its utility in guiding the design of new molecules with improved potency and properties. nih.govnih.gov
Table 3: Common Descriptors Used in QSAR/QSPR Modeling
| Descriptor Type | Examples | Potential Relevance for this compound Analogs | Reference |
|---|---|---|---|
| Physicochemical | logP (Lipophilicity), Molecular Weight, Hydrogen Bond Donors/Acceptors | Predicting membrane permeability and binding affinity | nih.gov |
| Electronic | Ionization Potential, Electron Affinity, Partial Charges | Modeling electrostatic interactions with the receptor | nih.gov |
| Topological/Structural | Molecular Shadow Area, Partial Negative Surface Area | Describing the size, shape, and charge distribution of the molecule | nih.gov |
| Thermodynamic | Heat of Formation | Relating molecular stability to binding activity | nih.gov |
Analytical Methodologies for Urolinin Detection and Quantification in Research
Chromatographic Techniques
Chromatographic methods are fundamental for separating Urolinin (B1150187) from complex biological matrices, enabling its precise quantification and identification.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound (Urolithin A) and its various derivatives due to its versatility and robustness. HPLC systems are commonly coupled with detectors such as Diode Array Detectors (DAD) or UV-spectrophotometric detectors, which are effective given that urolinins are UV-active compounds. For instance, HPLC-DAD is frequently employed for the analysis of urolithins. thegoodscentscompany.comnih.gov
Recent advancements have also introduced fluorescence detection in conjunction with HPLC, offering enhanced sensitivity, particularly for fluorescent urolinins such as this compound A and this compound B. This fluorescent-based HPLC method has demonstrated superior or comparable characteristics when contrasted with traditional UV and tandem mass spectrometry (MS/MS) systems for qualifying and quantifying these compounds. nih.govuni.lu
Typical HPLC conditions for this compound A analysis often involve a ZORBAX SB-C18 column (250 mm × 4.6 mm, 5 µm) maintained at 30°C. The mobile phase commonly consists of a gradient elution using acetonitrile (B52724) (solvent A) and water acidified with formic acid (e.g., 99.9:0.1, v:v, solvent B) at a flow rate of 1 mL/min. Detection is typically performed at wavelengths such as 280 nm or 305 nm. thegoodscentscompany.comwikipedia.orgplos.org The purity of this compound A can be determined using methods like peak area normalization, with reported purities exceeding 94% and retention times around 28.400 minutes. wikipedia.org
Ultra-High-Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, offering substantial advantages including significantly shorter analysis times, heightened sensitivity, and superior resolution. This makes UHPLC an ideal choice for the rapid and accurate quantification of this compound A, especially in complex matrices like health products. thegoodscentscompany.comuni-freiburg.de
A validated UHPLC method for this compound A determination in health products employs an ACQUITY UPLC CSH Fluoro Phenyl column (2.1 mm × 50 mm, 1.7 µm), which enhances analyte interactions and provides sharper peaks and improved separation for phenolic compounds compared to conventional C18 columns. thegoodscentscompany.comuni-freiburg.denih.govuni.lu The mobile phase typically comprises ultrapure water (mobile phase A) and methanol (B129727) (mobile phase B) in an optimized gradient elution. Common parameters include a column temperature of 40°C, a flow rate of 0.4 mL/min, and an injection volume of 5 µL, with detection set at 305 nm. uni-freiburg.de
The method validation for UHPLC demonstrates excellent performance metrics:
| Parameter | Value | Source |
|---|---|---|
| Linearity (r²) | 0.9998 (0.100–10.000 µg/mL) | thegoodscentscompany.comnih.govuni.lu |
| Limit of Detection (LOD) | 0.051 µg/mL | thegoodscentscompany.comnih.govuni.lu |
| Limit of Quantification (LOQ) | 0.103 µg/mL | thegoodscentscompany.comnih.govuni.lu |
| Inter-operator Precision (RSD) | 1.3% | thegoodscentscompany.comnih.govuni.lu |
| Recovery Rate | 98–102% (for spiked samples) | thegoodscentscompany.comnih.govuni.lu |
These rigorous validation parameters underscore the reliability and specificity of UHPLC for routine quality control and research applications of this compound A. thegoodscentscompany.comnih.govuni.lu
Spectrometric Characterization
Spectrometric techniques are indispensable for both the identification and structural elucidation of this compound and its metabolites.
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or UHPLC-MS), is a powerful tool for the qualitative and quantitative analysis of this compound and its complex metabolic profile in biological samples. LC-MS/MS is highly efficient for characterizing various this compound metabolites, including their phase II conjugates such as glucuronides and sulfates. thegoodscentscompany.comnih.govnih.govwikidata.orgfishersci.comfishersci.fi
Commonly employed mass analyzers include triple quadrupole (QqQ) and quadrupole time-of-flight (QTOF) systems, which provide high sensitivity and selectivity for targeted analysis. Electrospray ionization (ESI) is the prevalent ionization technique, often operating in negative ionization mode for urolinins. fishersci.comfishersci.fiwikipedia.org
MS and MS/MS provide critical information for identification, including accurate mass measurements, characteristic precursor ions, and fragmentation patterns. For instance, this compound A has a precursor m/z of 229.049 when detected as [M+H]+ and 227.0346 when detected as [M-H]-. wikipedia.org The determination of Multiple Reaction Monitoring (MRM) transitions and qualifier/quantifier ratios is essential for robust quantification, even when commercial standards for all metabolites are unavailable. fishersci.fi High-Resolution Mass Spectrometry (HRMS) further enhances these capabilities, enabling comprehensive metabolomics studies of this compound. ontosight.aimassbank.euuni.lunih.gov Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of volatile and thermally stable this compound A metabolites. ontosight.ai
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of this compound and its novel derivatives. Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., HSQC, HMBC) NMR experiments are routinely performed. massbank.euuni.luuni.lu
NMR is particularly valuable for confirming the precise positions of hydroxyl groups and other substituents on the this compound backbone, which is critical for distinguishing between various this compound isomers. For example, NMR spectroscopy was instrumental in identifying this compound G (3,4,8-trihydroxy this compound) by comparing its ¹H and ¹³C NMR spectra with those of known this compound standards like this compound D, A, and isourolithin A. massbank.euuni.luuni.lu Detailed NMR spectral data, such as chemical shifts, provide unique fingerprints for each this compound, aiding in the characterization of newly discovered microbial metabolites. massbank.eunih.gov
Immunoassays and Cell-Based Assays for Functional Analysis
Beyond structural identification and quantification, immunoassays and cell-based assays are employed to assess the functional properties and biological activities of this compound.
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), can be utilized for the detection and quantification of this compound in biological samples, particularly when high-throughput screening is required. nih.gov These assays leverage the specific binding between an antibody and the target analyte, providing a sensitive method for measuring this compound levels.
Cell-based assays are critical for evaluating the biological impact of this compound on cellular processes and pathways. These assays offer a biologically relevant context, reflecting the compound's bioavailability and its effects within a cellular environment. cenmed.com
Key applications of cell-based assays for this compound include:
Antioxidant Activity : Urolinins exhibit potent antioxidant properties. Studies have evaluated the antioxidant activity of various this compound derivatives in cell-based assays, demonstrating a correlation between antioxidant activity and the number of hydroxyl groups and lipophilicity. For instance, this compound C and D showed strong antioxidant activity with IC₅₀ values of 0.16 µM and 0.33 µM, respectively, while this compound A displayed an IC₅₀ of 13.6 µM, which is still within physiologically relevant plasma concentrations. cenmed.com
Cell Viability and Proliferation : Cell viability assays (e.g., CCK assay) are used to assess the effects of this compound on cell health, growth, and potential antiproliferative activities in various cell lines, including cancer cells. wikipedia.orgmedchemexpress.com
Mitochondrial Health and Autophagy : this compound A has been shown to stimulate mitochondrial function and induce autophagy, processes crucial for cellular health and anti-aging research. ontosight.aimedchemexpress.comcreative-proteomics.com
Anti-inflammatory Effects : Cell-based assays are used to investigate the anti-inflammatory characteristics of this compound. For example, this compound A has demonstrated anti-inflammatory effects by inhibiting protein denaturation and modulating inflammatory pathways, with an IC₅₀ value of 44.04 µg/mL for anti-inflammatory activity on COX-2. ontosight.aimedchemexpress.comnih.gov
| Assay Type | Functional Property Assessed | Key Findings (this compound A) | Reference |
|---|---|---|---|
| Cell-based Antioxidant Assay | Antioxidant activity | IC₅₀ = 13.6 µM (compared to this compound C: 0.16 µM, this compound D: 0.33 µM) | cenmed.com |
| Cell Viability/Proliferation | Antiproliferative effects | Inhibits T24 and Caco-2 cell growth (IC₅₀s of 43.9 and 49 µM); induces G2/M and S phase arrest and apoptosis | medchemexpress.com |
| Anti-inflammatory Assay (COX-2) | Anti-inflammatory activity | IC₅₀ = 44.04 µg/mL for anti-inflammatory effect on COX-2 | nih.gov |
| Mitochondrial Function/Autophagy | Mitochondrial health, cellular recycling | Stimulates mitochondrial function, induces autophagy | ontosight.aimedchemexpress.com |
These assays provide valuable insights into the mechanisms of action and potential therapeutic applications of this compound.
Preclinical Mechanistic Investigations of Urolinin S Biological Actions
In Vitro Studies on Cell Lines Expressing Urotensin-II Receptor
Cellular Proliferation and Differentiation Modulation
The effects of Urotensin-II on cellular proliferation are complex and cell-type specific. In vitro studies have shown that U-II can promote the mitogenesis of fibroblasts and vascular smooth muscle cells, processes that contribute to cardiac remodeling and atherosclerosis. nih.gov However, its effect on cardiac stem cells appears to be inhibitory.
Regulation of Gene Expression and Protein Synthesis
Urotensin-II has been shown to directly influence the expression of genes and the synthesis of proteins involved in tissue remodeling, particularly fibrosis.
In cultured neonatal rat cardiac fibroblasts, treatment with U-II resulted in a profibrogenic response, characterized by increased expression of fibronectin and collagen (α1(I) and α1(III)). nih.gov Similarly, studies on cardiac fibroblasts have demonstrated that U-II treatment increases collagen mRNA and protein levels. nih.gov This stimulation of collagen synthesis is a key factor in the development of cardiac fibrosis. nih.govnih.gov Furthermore, U-II has been observed to stimulate cultured rat cardiomyocytes to release peptides like atrial natriuretic peptide and brain-derived natriuretic peptide, as well as the cytokine interleukin-6. nih.gov
Interactive Table: Effects of Urotensin-II on Gene and Protein Expression in Vitro
| Cell Type | Treatment | Key Findings | Implication |
|---|---|---|---|
| Neonatal Rat Cardiac Fibroblasts | Urotensin-II | Increased expression of fibronectin and collagen. nih.gov | Profibrogenic Response |
| Cardiac Fibroblasts | Urotensin-II | Increased collagen mRNA and protein levels. nih.gov | Cardiac Fibrosis |
Effects on Cellular Migration and Adhesion
The U-II/UT receptor system plays a role in modulating the movement and adhesion of cells, particularly vascular smooth muscle cells. Research has demonstrated that U-II significantly enhances the migration of human aortic smooth muscle cells (HASMCs) in a concentration-dependent manner. nih.gov
This enhanced migration is associated with the activation of the ERK (p44/p42) pathway and an increase in stress-fiber formation. nih.gov The use of MEK inhibitors, which block the ERK pathway, was shown to abolish the effects of U-II on both cell motility and stress-fiber formation, confirming the pathway's critical role in this process. nih.gov These findings suggest that U-II may contribute to the pathology of vascular diseases by promoting the migration of smooth muscle cells. nih.gov
In Vivo Animal Model Studies Focusing on Mechanistic Insights
Cardiovascular System Modulations via U-II Receptor
In vivo animal studies have confirmed the significant role of Urotensin-II in cardiovascular regulation and disease. U-II is recognized as the most potent endogenous vasoconstrictor. nih.gov Its administration in animal models has been shown to induce profound cardiovascular responses.
Chronic infusion of U-II in rats led to an increased ratio of left ventricular collagen I to III, a hallmark of myocardial fibrosis, and a reduction in left ventricular contractility. nih.gov These findings indicate that sustained activation of the U-II system can lead to detrimental effects like cardiac hypertrophy and fibrosis in vivo. nih.gov In cynomolgus monkeys, systemic administration of U-II produced dose-dependent cardiovascular dysfunction. nih.gov The U-II/UT receptor system's expression is upregulated in animal models of myocardial infarction and heart failure, suggesting its involvement in the progression of these diseases. nih.govnih.gov UT receptor antagonists have been shown to improve hemodynamics and cardiovascular remodeling in such models, further implicating U-II in disease pathogenesis. nih.gov
Interactive Table: In Vivo Cardiovascular Effects of Urotensin-II
| Animal Model | Intervention | Observed Cardiovascular Effects | Reference |
|---|---|---|---|
| Rat | Chronic U-II Infusion | Increased ventricular collagen (fibrosis), reduced contractility. nih.gov | nih.gov |
| Cynomolgus Monkey | Systemic U-II Bolus | Dose-dependent cardiovascular dysfunction. nih.gov | nih.gov |
Exploration of Other Organ System Responses Related to U-II Signaling
Beyond the cardiovascular system, the U-II/UT receptor system is involved in the function and pathology of several other organ systems.
Renal System : The U-II system has been linked to renal dysfunction. wikipedia.org It affects kidney functions including sodium transport. wikipedia.org Increased expression of U-II and its receptor is observed in patients with diabetic nephropathy and end-stage renal disease, suggesting a role in the progression of kidney diseases. nih.govnih.gov
Endocrine and Metabolic Systems : In the rat pancreas, U-II inhibits insulin (B600854) secretion. wikipedia.org This, along with its effects on lipid and glucose metabolism, has implicated the U-II system in the development of insulin resistance and diabetes. wikipedia.orgnih.govresearchgate.net
Nervous System : When injected into the brain of rats, U-II can activate stress-related pathways, leading to an increase in stress hormones and anxiety-like behaviors. wikipedia.org It also elicits cardiovascular responses centrally, including increased mean arterial pressure and tachycardia. wikipedia.org
Inflammatory Response : The U-II/UT system is a notable player in inflammatory processes. nih.gov It can stimulate the accumulation of monocytes and macrophages at sites of injury and promote the release of inflammatory cytokines. nih.gov
Investigation of Downstream Signaling Pathways in Animal Models
Preclinical research utilizing animal models has been instrumental in elucidating the molecular mechanisms that underlie the biological effects of Urolithin A. These studies have identified several key downstream signaling pathways that are modulated by Urolithin A, providing a foundation for understanding its effects on cellular processes such as mitochondrial health, inflammation, cell cycle regulation, and metabolism.
Mitochondrial Function and Biogenesis:
A significant focus of preclinical investigation has been on the influence of Urolithin A on mitochondrial health. Research has consistently shown that Urolithin A enhances mitochondrial function primarily through the induction of mitophagy, the selective degradation of dysfunctional mitochondria. frontiersin.org This process is crucial for maintaining mitochondrial quality and respiratory capacity. frontiersin.org Following the induction of mitophagy, studies in animal models have observed that Urolithin A promotes mitochondrial biogenesis, which helps restore mitochondrial function. frontiersin.org The PINK1/Parkin signaling pathway has been identified as a key regulator in Urolithin A-induced mitophagy. nih.gov Furthermore, Urolithin A has been shown to facilitate the formation and enhance the function of mitochondrial respiratory chain complexes, leading to increased ATP synthesis in muscle cells. frontiersin.org Some evidence also suggests the potential activation of skeletal muscle adenosine 5′-monophosphate-activated protein kinase (AMPK) signaling. frontiersin.org
Table 1: Urolithin A's Impact on Mitochondrial Signaling Pathways in Animal Models
| Animal Model | Investigated Pathway | Key Molecules/Processes Modulated | Observed Outcome |
|---|---|---|---|
| Mice | Mitophagy & Biogenesis | PINK1/Parkin, Mitofusins | Enhanced mitochondrial quality and respiratory capacity. frontiersin.org |
Anti-Inflammatory Signaling:
Urolithin A demonstrates significant anti-inflammatory effects by modulating key signaling pathways. Animal studies have indicated that it can inhibit the inflammatory response and alleviate inflammation-induced damage. nih.gov The mechanisms involve the suppression of inflammatory signaling pathway activation and the inhibition of the release of inflammatory mediators. nih.gov This action is linked to a reduction in oxidative stress, a common trigger for inflammatory cascades. nih.gov
Cell Cycle Regulation and Apoptosis:
In the context of cellular proliferation and death, Urolithin A has been found to modulate several critical signaling pathways. It can influence cell cycle-related protein kinase complexes, such as cyclin-dependent kinases (CDKs) and cyclins. nih.gov Specifically, research points to the inhibition of CDK activity and a reduction in the expression of proteins like cyclin D1, which leads to cell cycle arrest. nih.gov Concurrently, levels of cell cycle inhibitory proteins, such as p21 and p27, are increased. nih.gov
Regarding apoptosis, Urolithin A can induce programmed cell death through multiple signaling cascades. Investigations have revealed an increase in the Bax/Bcl-2 ratio, which leads to a loss of mitochondrial membrane potential and the subsequent release of cytochrome c. nih.gov This event triggers the activation of caspase cascades, ultimately resulting in apoptosis. nih.gov Additionally, the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways has been shown to further promote apoptosis. nih.gov
Table 2: Urolithin A's Modulation of Cell Cycle and Apoptosis Pathways
| Pathway | Key Molecules Modulated | Effect |
|---|---|---|
| Cell Cycle | CDKs, Cyclin D1, p21, p27 | Inhibition of CDK activity, reduced cyclin D1 expression, increased p21/p27 levels, leading to cell cycle arrest. nih.gov |
Metabolic and Antioxidant Pathways:
Preclinical studies have also shed light on Urolithin A's role in metabolic regulation. It has been shown to increase the expression of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the transcription of its downstream target genes. nih.gov This activation promotes fatty acid oxidation and improves insulin sensitivity. nih.gov In terms of antioxidant defense, Urolithin A can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of cellular antioxidant responses, thereby helping to mitigate oxidative stress. nih.gov
Theoretical Implications and Future Research Directions
Urolinin (B1150187) as a Research Tool for Probing Urotensinergic System Physiology and Pathophysiology
This compound serves as a potent research tool for investigating the urotensinergic system, which plays central roles in the physiological regulation of major mammalian organ systems, including the cardiovascular system. acs.orgfrontiersin.orgresearchgate.net The system has been implicated in various pathological states, such as atherosclerosis, heart failure, hypertension, diabetes, and neurological disorders. frontiersin.org The development of this compound, stemming from systematic structure-activity relationship (SAR) studies of Urotensin-II (U-II), has provided detailed insights into the structural features critical for U-IIR activation. acs.orgnih.govresearchgate.net Its linear structure, in contrast to the cyclic nature of endogenous U-II, offers a distinct chemical probe for exploring receptor interactions and signaling pathways. acs.orgnih.gov The ongoing discovery of allosteric modulators further enhances the capacity to discriminate specific biological actions mediated by U-II and Urotensin-Related Peptide (URP), thereby contributing to a more precise definition of the urotensinergic system's molecular functioning in both normal and pathological conditions. frontiersin.orginrs.ca
Delineating Specific Roles of U-II and URP Mediated Activities
U-II and URP, while sharing a conserved cyclic core, exhibit both common and divergent physiological actions through the Urotensin receptor (UT). researchgate.netresearchgate.net The lack of antagonists designed to specifically discriminate between U-II and URP-associated actions has historically limited a comprehensive understanding of how these two endogenous peptides trigger distinct or overlapping responses. researchgate.netnih.gov this compound, as a U-II receptor agonist, contributes to the ongoing efforts to delineate the specific roles of U-II and URP. The development of novel ligands and allosteric modulators, some of which can selectively modulate the potency and efficacy of U-II and URP, underscores the potential for rationally designed compounds to differentiate the respective roles, signaling pathways, and phenotypic outcomes of these two peptides within the UT system. researchgate.netacs.org Such selective tools are crucial for advancing our understanding of U-IIR pharmacology and physiology. researchgate.net
Understanding Receptor Activation and Desensitization Mechanisms
Studies on U-II and URP have underscored the critical role of the disulfide bridge and the Trp-Lys-Tyr pharmacophoric tripeptide sequence within their cyclic portion for receptor activation. researchgate.netport.ac.ukresearchgate.net this compound, being a linear U-II agonist, provides a unique opportunity to investigate receptor activation mechanisms without the constraints imposed by a cyclic structure. acs.orgnih.gov The U-II/U-IIR interaction model, informed by the systematic SAR studies that led to this compound's discovery, can facilitate the elucidation of structural rearrangements within the receptor induced by ligand binding. acs.orgnih.gov Furthermore, the concept of biased agonism, where specific ligand-induced conformational changes lead to distinct downstream signaling pathways, is highly relevant to the urotensinergic system. researchgate.netnih.gov this compound's distinct chemical structure and agonistic profile can aid in understanding how different ligands stabilize particular UT active conformations, thereby contributing to the development of compounds with desired functional selectivity. inrs.caresearchgate.netnih.gov
Potential for Novel Ligand Development in the Urotensinergic System
The urotensinergic system holds significant promise for the development of novel therapeutic strategies, particularly in the context of cardiovascular diseases. medkoo.comfrontiersin.org this compound, as the first high-potency linear U-II analogue with improved metabolic stability, serves as a crucial chemical template for the rational design of new U-IIR ligands. acs.orgnih.govfrontiersin.orgresearchgate.net The insights gained from this compound's structure-activity relationships can guide the synthesis of compounds with optimized pharmacological profiles. The ongoing efforts to identify and develop novel ligands, including allosteric modulators, are essential for a more comprehensive understanding of the urotensinergic system and for the future development of targeted therapeutic interventions. frontiersin.orgacs.org
Structure-Based Drug Design Strategies
Structure-based drug design (SBDD) is a powerful approach that leverages the three-dimensional structures of biological targets, such as the Urotensin-II receptor, to design and optimize new therapeutic agents. gardp.orgdrugdiscoverynews.comresearchgate.net The discovery of this compound involved receptor modeling and ligand docking studies, demonstrating the applicability of SBDD in this field. nih.gov The U-II/U-IIR interaction model, potentially refined by data from this compound and its analogues, can serve as a template for extended modeling approaches. acs.org Computational chemistry tools, including molecular docking and molecular dynamics simulations, are integral to SBDD, enabling the prediction of ligand-target interactions, the identification of optimal binding poses, and the rational design of compounds with enhanced selectivity and efficacy. gardp.orgdrugdiscoverynews.comnih.govacs.org These approaches are crucial for accelerating the drug discovery process by providing a dynamic view of interactions between compounds and their targets. gardp.orgresearchgate.net
Development of U-II Receptor Antagonists or Biased Ligands
While this compound functions as an agonist, the systematic study that led to its discovery provides foundational knowledge for the development of U-II receptor antagonists or biased ligands. Understanding the specific structural features required for agonistic activity, as elucidated by this compound research, can inform the design of compounds that block receptor activation or selectively modulate specific signaling pathways. The concept of biased agonism, where ligands induce distinct conformational changes leading to particular cellular responses, is a key area of focus in urotensin receptor pharmacology. researchgate.netnih.gov The development of compounds like urocontrin and rUII(1-7), which act as allosteric modulators and can discriminate U-II and URP-mediated actions, highlights the feasibility of creating ligands with specific pharmacological profiles. frontiersin.orginrs.caresearchgate.netacs.org this compound's unique characteristics as a linear agonist can serve as a comparative framework for designing novel compounds with desired antagonistic properties or tailored biased signaling profiles, thereby enabling more selective interventions in urotensinergic system-related pathologies.
Advanced Computational Approaches for this compound Research
Advanced computational approaches are indispensable for comprehensive this compound research and the broader understanding of the urotensinergic system. Receptor modeling and ligand docking studies were integral to the discovery and characterization of this compound, providing insights into its interaction with the U-II receptor. nih.gov Molecular dynamics simulations are increasingly employed to study the conformational space of peptides, including cyclic and linear structures, and to correlate their sequence and structure with biological activity. researchgate.netport.ac.uk These simulations can offer a dynamic view of this compound's interaction with the U-IIR, revealing subtle conformational changes that may dictate its agonistic activity and metabolic stability. Furthermore, computational methods are crucial for predicting high-quality 3D models of the receptor and for understanding the complex ligand-target interactions that underpin drug efficacy and selectivity. researchgate.netnih.govacs.org The U-II/U-IIR interaction model, which can be informed by this compound, can be further extended through these computational approaches to gain deeper structural and functional insights, facilitating the rational design of future urotensinergic modulators. acs.org
Q & A
Q. How is Urolinin synthesized and characterized in experimental settings?
this compound, a linear peptidic urotensin-II receptor agonist, requires precise synthesis protocols. Key steps include:
- Solid-phase peptide synthesis (SPPS) for backbone assembly, followed by HPLC purification (>95% purity) .
- Structural validation via NMR spectroscopy (e.g., 2D NOESY for conformation analysis) and mass spectrometry (HRMS for molecular weight confirmation) .
- Purity assessment using reverse-phase HPLC with UV detection at 214 nm . Methodological Note: Reproducibility hinges on documenting solvent ratios (e.g., acetonitrile/water gradients) and coupling reagents (e.g., HBTU/HOBt) in the Supporting Information .
Q. What in vitro assays are used to validate this compound’s receptor binding activity?
- Radioligand displacement assays measure competitive binding to UT receptors in HEK293 cells transfected with human UT, using [¹²⁵I]-Urotensin II as a tracer. IC₅₀ values <10 nM confirm high affinity .
- cAMP inhibition assays assess functional activity, with EC₅₀ values typically <50 nM in renal or cardiovascular cell lines . Critical Consideration: Normalize data using geometric averaging of internal controls (e.g., GAPDH, β-actin) to mitigate variability in qPCR-based receptor expression studies .
Q. How should researchers design dose-response studies for this compound in preclinical models?
- Apply the PICO framework (Population: animal/cell type; Intervention: this compound dose; Comparison: vehicle/antagonist; Outcome: receptor activation metrics) to structure hypotheses .
- Use logarithmic dosing (e.g., 0.1–100 nM) to capture sigmoidal curves. Include positive controls (e.g., Urotensin II) and negative controls (UT receptor knockout models) .
Advanced Research Questions
Q. How can contradictory data on this compound’s tissue-specific effects be resolved?
Contradictions often arise from:
- Receptor isoform heterogeneity : UT splice variants in renal vs. vascular tissues may alter ligand affinity. Validate receptor sequences via Sanger sequencing .
- Context-dependent signaling : Use phosphoproteomics to map divergent pathways (e.g., ERK vs. Rho kinase activation) in different cell types . Analytical Strategy: Apply meta-regression to published datasets, adjusting for covariates like tissue origin and assay sensitivity .
Q. What computational methods support this compound’s mechanism-of-action studies?
- Molecular dynamics simulations : Model UT receptor conformational changes upon this compound binding (e.g., 100-ns trajectories in GROMACS) to identify critical residues (e.g., Trp³⁴⁹, Lys³⁵⁷) .
- Free-energy perturbation (FEP) : Quantify binding energy differences between this compound and Urotensin II using Schrödinger Suite .
Q. How to optimize in vivo pharmacokinetic profiling of this compound?
- LC-MS/MS quantification in plasma/tissues with deuterated internal standards (e.g., this compound-d₄) achieves sensitivity down to 0.1 ng/mL .
- Address rapid clearance via PEGylation or albumin-binding motifs , monitoring stability via circular dichroism (CD) spectroscopy .
Data Presentation and Reproducibility
Q. What statistical models are appropriate for this compound’s dose-response data?
- Fit data to a four-parameter logistic (4PL) model : .
- Report Akaike Information Criterion (AIC) for model selection and bootstrapping for EC₅₀ confidence intervals .
Q. How to ensure reproducibility in this compound studies?
- Adhere to NIH preclinical guidelines : Detail animal strain, sex, and housing conditions (e.g., 12-h light cycles, chow composition) .
- Deposit raw NMR spectra, HPLC chromatograms, and simulation trajectories in public repositories (e.g., Zenodo) with DOI links in Supporting Information .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
